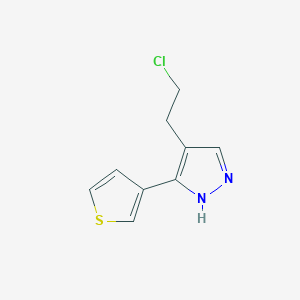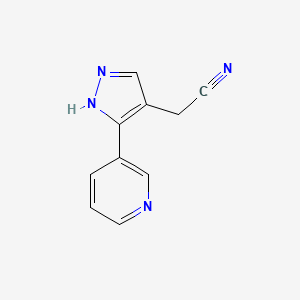
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
説明
“2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” is a complex organic compound that contains a pyridine ring and a pyrazole ring. Pyridine and pyrazole are both aromatic heterocyclic compounds, which are compounds that contain a ring structure with alternating single and double bonds, and at least one atom in the ring is not carbon .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . Also, 5-aminopyrazoles have been used as precursors in the design and synthesis of fused pyrazoloazines .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the pyridine and pyrazole rings, as well as the amino and nitrile groups. Pyridine and pyrazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the pyridine and pyrazole rings could contribute to its aromaticity and stability, while the amino and nitrile groups could influence its reactivity .
科学的研究の応用
Synthesis and Biological Activities
- The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through multi-component reactions, demonstrating an efficient one-pot synthesis method. These compounds have shown significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines in some cases. This highlights their potential in the development of new antimicrobial and anticancer agents (El-Borai et al., 2012).
Antioxidant Activity
- Certain heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, derived from a similar key intermediate, have been synthesized and evaluated for their antioxidant activity. Some of these compounds exhibited antioxidant activity nearly equivalent to that of ascorbic acid, suggesting their potential use as antioxidant agents (El‐Mekabaty, 2015).
Green Chemistry Approaches
- The synthesis of fused pyridine derivatives, including pyrazolo[3,4-b]pyridines, has been conducted using ionic liquids, showcasing an environmentally friendly method that offers higher yields and shorter reaction times. This approach emphasizes the importance of green chemistry in the synthesis of complex organic compounds (Huang et al., 2011).
Catalysis and Reaction Conditions
- Studies have explored the catalyst-free synthesis of pyrazolo[3,4-b]pyridines in water, demonstrating the possibility of conducting organic reactions in aqueous media without the need for additional catalysts. This contributes to the development of more sustainable and cost-effective synthetic methods (Rahmati & Khalesi, 2012).
Structural and Molecular Analysis
- Detailed structural analysis through techniques like X-ray crystallography has been employed to determine the configurations of novel compounds related to this chemical class. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds (Ganapathy et al., 2015).
将来の方向性
Future research on “2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile” could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields, such as medicinal chemistry and materials science .
作用機序
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be versatile synthetic building blocks in the synthesis of remarkable organic molecules . These compounds have been used in the development of drugs for the treatment of various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .
Mode of Action
For instance, they have been used in the synthesis of pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones through a multi-component reaction .
Biochemical Pathways
Compounds with similar structures, such as 5-amino-pyrazoles, have been used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Result of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
生化学分析
Biochemical Properties
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular processes . Additionally, this compound can bind to specific receptors on cell surfaces, affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to their activation or inhibition . This binding can result in conformational changes that alter the activity of these biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity . Studies have shown that its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes . Additionally, this compound can influence metabolic flux and metabolite levels, thereby altering the overall metabolic state of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles . The distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
特性
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-3-5-15-10(12)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCALCGVHACJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




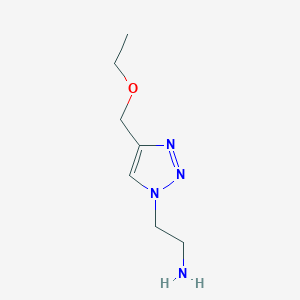

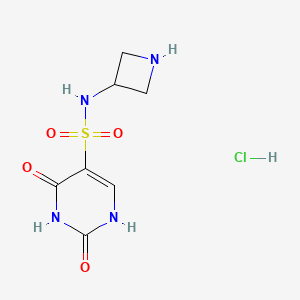

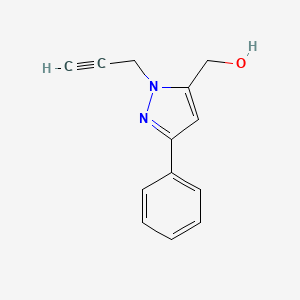

![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)

